ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O8S2/c1-5-36-25(31)22-20-10-11-27(17(2)29)16-21(20)37-24(22)26-23(30)18-6-8-19(9-7-18)38(32,33)28(12-14-34-3)13-15-35-4/h6-9H,5,10-16H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEOFZQFUGMRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and implications for future research.
Structure
The compound's structure includes:
- A thieno[2,3-c]pyridine core
- An acetyl group
- A sulfamoyl moiety with two methoxyethyl substituents
Molecular Formula
The molecular formula is .
Physical Properties
- Molecular Weight : 402.49 g/mol
- Solubility : Soluble in organic solvents such as DMSO and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl group is known to enhance solubility and bioavailability, which may facilitate its interaction with enzymes or receptors involved in various biological pathways.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties . In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HT-29)
Case Study: MCF-7 Cell Line
A study investigating the effects on the MCF-7 cell line showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . It displayed significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism and bacterial growth. For instance:
- Carbonic anhydrase : Inhibition leads to altered pH regulation in tumor microenvironments.
- Dihydrofolate reductase : Targeting this enzyme may disrupt nucleotide synthesis in rapidly dividing cells.
In Vivo Studies
Preliminary in vivo studies using murine models have indicated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight over a period of four weeks.
Toxicity Profile
Toxicity assessments revealed that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
